Sanggenon W Exhibits 7.5-Fold Superior α-Glucosidase Inhibition Potency Compared to Clinical Agent Acarbose
In a direct head-to-head in vitro α-glucosidase inhibition assay, Sanggenon W (compound 2) demonstrated an IC50 of 2.6 μM, which is 7.5-fold more potent than the positive control acarbose (IC50 = 19.6 μM) [1]. This differential potency positions Sanggenon W as one of the most active prenylated flavonoids isolated from mulberry leaves against this clinically validated antidiabetic target [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.6 μM |
| Comparator Or Baseline | Acarbose: IC50 = 19.6 μM |
| Quantified Difference | 7.5-fold lower IC50 (greater potency) |
| Conditions | Enzymatic assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate; 37°C; pH 6.8 phosphate buffer. |
Why This Matters
For researchers seeking to develop novel antidiabetic agents or investigate postprandial glucose regulation, Sanggenon W offers a validated, potent starting point with significantly higher in vitro efficacy than the current first-line clinical drug.
- [1] Tian, J. L., Zhao, M., Xu, J. Y., Lv, T. M., Liu, X. C., Sun, S., ... & Hu, P. (2023). Inhibitory mechanism of prenylated flavonoids isolated from mulberry leaves on α-glucosidase by multi-spectroscopy and molecular dynamics simulation. Journal of Agricultural and Food Chemistry, 71(22), 9135-9147. View Source
